molecular formula C20H13N3O4S2 B2687148 2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide CAS No. 476465-47-1

2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide

Cat. No.: B2687148
CAS No.: 476465-47-1
M. Wt: 423.46
InChI Key: PFWGQIKUAXDRBP-UHFFFAOYSA-N
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Description

2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for pharmacological research, particularly in oncology. Its structure integrates a coumarin (2H-chromene) scaffold with a 1,3,4-thiadiazole moiety, a design strategy often employed to develop compounds with enhanced bioactivity. This specific carboxamide derivative has been investigated for its potential as a caspase-3 activator, a key enzyme in the execution phase of apoptosis. Research indicates that this compound can induce apoptosis in cancer cells by modulating pathways that lead to caspase-3 activation . The integration of the 1,3,4-thiadiazole ring is significant, as this heterocycle is known to contribute to diverse biological activities, and its inclusion here is aimed at improving the compound's efficacy and selectivity. Consequently, this molecule serves as a valuable chemical probe for studying programmed cell death mechanisms and for the preliminary investigation of novel chemotherapeutic agents targeting apoptotic pathways. The structural fusion of coumarin and thiadiazole cores makes it a subject of interest in medicinal chemistry research focused on developing multi-targeted anticancer agents .

Properties

IUPAC Name

2-oxo-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S2/c24-15(12-6-2-1-3-7-12)11-28-20-23-22-19(29-20)21-17(25)14-10-13-8-4-5-9-16(13)27-18(14)26/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWGQIKUAXDRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-hydroxyacetophenone with carbon disulfide and potassium carbonate to form the chromene ring . This intermediate is then reacted with hydrazine hydrate to introduce the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 2-oxo-2-phenylethyl bromide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in ResearchGate identified this compound as part of a drug library screened for anticancer properties, showing promising results against multicellular spheroids, which mimic tumor environments more accurately than traditional cell cultures .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined in comparative studies with conventional antibiotics, revealing that the compound can be effective against resistant strains .

Phytopathogenic Fungi Inhibition

In agricultural science, the compound has shown effectiveness in inhibiting the growth of phytopathogenic fungi. A study demonstrated that derivatives of similar compounds displayed moderate to excellent antifungal activity in vitro. This suggests that 2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide could be developed into a fungicide for crop protection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. Computational methods such as density functional theory (DFT) have been employed to analyze molecular parameters and predict biological activity based on structural modifications. These insights can guide the synthesis of more potent derivatives .

  • Anticancer Screening : A comprehensive screening of a drug library including this compound revealed its potential against various cancer types, specifically targeting multicellular spheroids .
  • Antimicrobial Testing : Comparative studies with established antibiotics showed that this compound has varying degrees of antimicrobial activity, suggesting its utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The pathways involved include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Chromene vs. Benzofuran : Replacing the chromene core with benzofuran (as in ) increases molecular weight but may alter π-stacking interactions and solubility.
  • Sulfamoyl vs. Sulfanyl : Sulfamoyl groups () enhance hydrogen-bonding capacity compared to sulfanyl linkages, influencing target selectivity.

Physicochemical Properties

  • Solubility : The 2-oxo-2-phenylethylsulfanyl group in the target compound introduces hydrophobicity, likely reducing aqueous solubility compared to methyl-substituted analogs (e.g., ).
  • Stability : Thiadiazole rings are generally stable under physiological conditions, but the sulfanyl group may undergo oxidation to sulfoxides or sulfones over time .

Biological Activity

The compound 2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide is a complex organic molecule characterized by its unique structural features, which include a chromene core and a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.

Molecular Structure and Properties

The molecular formula of the compound is C21H23N3O2S2C_{21}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of approximately 413.56 g/mol. Its structure suggests the presence of functional groups that may interact with various biological targets, making it an interesting candidate for pharmacological research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds related to the thiadiazole and chromene frameworks. For instance:

  • A study involving similar compounds demonstrated cytotoxic effects against glioblastoma cell lines (LN229), indicating that derivatives containing thiadiazole structures can induce apoptosis in cancer cells through DNA damage mechanisms .
  • Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of related chromene derivatives have been documented:

  • Compounds similar to the one have shown effectiveness in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the presence of the chromene structure may contribute to anti-inflammatory effects .

3. Antidiabetic Activity

The antidiabetic potential has also been investigated:

  • In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives could significantly lower glucose levels, suggesting a beneficial effect on glucose metabolism .

Case Studies and Experimental Findings

Here are some notable findings from various studies focusing on similar compounds:

StudyCompoundBiological ActivityFindings
Thiadiazole DerivativesAnticancerInduced apoptosis in LN229 cells; significant DNA damage observed.
Chromene DerivativesAnti-inflammatoryReduced TNF-α levels; effective in LPS-induced inflammation models.
Quinoxaline DerivativesAntiproliferativeDemonstrated significant growth inhibition in cancer cell lines.

The mechanisms underlying the biological activities of 2-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-chromene-3-carboxamide are likely multifaceted:

  • Cytotoxicity : The compound may exert cytotoxic effects by inducing oxidative stress or disrupting cellular signaling pathways critical for cancer cell survival.
  • Anti-inflammatory Effects : Inhibition of key inflammatory mediators may involve blocking specific signaling pathways such as NF-kB or MAPK pathways.

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